A Technical Guide to 2-Fluoro-5-(4-methoxyphenyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-Fluoro-5-(4-methoxyphenyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
CAS Registry Number: 1183866-69-4
Introduction
2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a biaryl carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its structure, which combines a fluorinated benzoic acid moiety with a methoxy-substituted phenyl ring, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. The presence of the fluorine atom can significantly influence the compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets, making it a "privileged scaffold" in modern drug discovery.[1]
This technical guide provides an in-depth overview of the synthesis, properties, and applications of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, with a focus on its utility for researchers, chemists, and drug development professionals.
Physicochemical Properties
The properties of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid are derived from its distinct structural features. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from closely related analogs.
| Property | Value (Estimated/Typical) | Source/Rationale |
| CAS Registry Number | 1183866-69-4 | [2] |
| Molecular Formula | C₁₄H₁₁FO₃ | Calculated |
| Molecular Weight | 246.24 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class of compounds[3] |
| Melting Point | >150 °C | Inferred from related biaryl benzoic acids |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water | General property of aromatic carboxylic acids |
| pKa | ~3.5 - 4.0 | The ortho-fluoro substituent increases acidity compared to benzoic acid (pKa ≈ 4.2)[1] |
Synthesis and Mechanism
The most logical and industrially scalable method for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[4]
The synthesis involves the palladium-catalyzed reaction between a halogenated 2-fluorobenzoic acid derivative and a 4-methoxyphenylboronic acid derivative. The most common starting materials would be 5-bromo-2-fluorobenzoic acid and 4-methoxyphenylboronic acid.
Causality of Experimental Choices:
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Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The choice of catalyst and its corresponding ligand is critical for reaction efficiency.
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Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or triphenylphosphine) are essential. They stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination step.[5]
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Base: A base, typically sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄), is required to activate the boronic acid. It facilitates the transmetalation step by forming a more nucleophilic boronate species.
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Solvent System: The reaction is often performed in a biphasic solvent system, such as a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water. This aids in dissolving both the organic starting materials and the inorganic base.[6]
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established, self-validating system as depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid. Note: This protocol is based on standard procedures for similar transformations and may require optimization for scale and specific laboratory conditions.[5][6]
Materials:
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5-Bromo-2-fluorobenzoic acid (1.0 equiv.)
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4-Methoxyphenylboronic acid (1.2 equiv.)
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Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
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Triphenylphosphine [PPh₃] (0.08 equiv., 8 mol%)
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Potassium carbonate (K₂CO₃) (3.0 equiv.)
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Toluene (solvent)
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Water (solvent)
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Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
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Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2-fluorobenzoic acid (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (3.0 equiv.).
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Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
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Solvent Addition: Add degassed toluene and water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reagent).
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with water and transfer to a separatory funnel.
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Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
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Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification:
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Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.
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The workflow for this synthesis and purification process is illustrated below:
Caption: General workflow for the synthesis and purification of the target compound.
Applications in Drug Discovery
Biaryl structures are prevalent in a wide range of pharmaceuticals. 2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
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Scaffold for Active Pharmaceutical Ingredients (APIs): The fluorobenzoic acid moiety is found in numerous drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The carboxylic acid group provides a convenient handle for further chemical modifications, such as conversion to amides or esters, to modulate the molecule's properties or link it to other pharmacophores.
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Modulation of Physicochemical Properties: The strategic placement of a fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug. It can also enhance binding affinity to target proteins through favorable electrostatic interactions.
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Intermediate for Quinolone Antibiotics: Closely related trifluoro-methoxybenzoic acids are key intermediates in the synthesis of modern fluoroquinolone antibacterial drugs like Gatifloxacin and Moxifloxacin.[7] This highlights the importance of this structural class in developing anti-infective agents.
Conclusion
2-Fluoro-5-(4-methoxyphenyl)benzoic acid (CAS 1183866-69-4) is a synthetically accessible and highly valuable building block for research and development. Its preparation via the robust and scalable Suzuki-Miyaura cross-coupling reaction allows for its efficient incorporation into complex molecular designs. The unique combination of a biaryl scaffold, a carboxylic acid handle, and a strategically placed fluorine atom makes it an attractive starting material for the discovery of new pharmaceuticals and advanced materials. The protocols and principles outlined in this guide provide a solid foundation for the synthesis and utilization of this versatile compound.
References
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NextSDS. (n.d.). 4-(2-Fluoro-5-methoxyphenyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]
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Journal of Chemical Education. (2012). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.[Link]
